N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Anti-leishmanial Structure–activity relationship Phenotypic screening

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 1021105-11-2, molecular formula C₁₄H₇BrN₄O₂S₂, molecular weight 407.26 g/mol) is a heterocyclic small molecule that integrates three pharmacophoric modules within a single scaffold: a 5-bromothiophene moiety, a central 1,3,4-oxadiazole ring, and a benzothiazole-6-carboxamide terminus. This compound belongs to the broader class of oxadiazole-benzothiazole hybrids, a family recognized for multi-target biological profiles spanning enzyme inhibition, antimicrobial, and anticancer applications.

Molecular Formula C14H7BrN4O2S2
Molecular Weight 407.26
CAS No. 1021105-11-2
Cat. No. B2390917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS1021105-11-2
Molecular FormulaC14H7BrN4O2S2
Molecular Weight407.26
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br)SC=N2
InChIInChI=1S/C14H7BrN4O2S2/c15-11-4-3-9(23-11)13-18-19-14(21-13)17-12(20)7-1-2-8-10(5-7)22-6-16-8/h1-6H,(H,17,19,20)
InChIKeyHCAYOKWHRDXBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 1021105-11-2): Structural Identity and Procurement Baseline


N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 1021105-11-2, molecular formula C₁₄H₇BrN₄O₂S₂, molecular weight 407.26 g/mol) is a heterocyclic small molecule that integrates three pharmacophoric modules within a single scaffold: a 5-bromothiophene moiety, a central 1,3,4-oxadiazole ring, and a benzothiazole-6-carboxamide terminus . This compound belongs to the broader class of oxadiazole-benzothiazole hybrids, a family recognized for multi-target biological profiles spanning enzyme inhibition, antimicrobial, and anticancer applications [1]. The bromine substituent on the thiophene ring distinguishes this compound from non-halogenated and alternatively halogenated analogs, while the carboxamide attachment at the benzothiazole 6-position (rather than the 2-position) defines its regioisomeric identity relative to a series of closely related commercial screening compounds .

Bromothiophene-oxadiazole core aligns with reported anti-parasitic pharmacophore
6-Carboxamide benzothiazole regioisomer supports kinase-targeting studies
Aryl bromide handle enables modular library synthesis for SAR exploration

Why Generic Substitution Fails for N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide: Structural Determinants of Differential Activity


The assumption that any oxadiazole-benzothiazole hybrid or bromothiophene-containing analog can substitute for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is contradicted by published structure–activity relationship (SAR) data. In a controlled anti-leishmanial study, replacement of a bromothiophene moiety with a benzothiazole group resulted in a five-fold loss of biological activity [1], demonstrating that the bromothiophene fragment is not a passive spectator but a critical contributor to target engagement. Furthermore, the regioisomeric position of the carboxamide on the benzothiazole ring (6-carboxamide vs. 2-carboxamide) alters the hydrogen-bonding pharmacophore , while substitution of the bromine atom on the thiophene with hydrogen or relocation to a phenyl ring modifies both electronic properties and steric bulk, each known to shift enzyme inhibition IC₅₀ values by orders of magnitude within this chemotype [2]. These SAR observations collectively establish that procurement decisions cannot rely on in-class interchangeability.

Bromothiophene replacement
Substituting bromothiophene with benzothiazole may reduce anti-leishmanial activity (reported 5-fold loss in SAR series)
Regioisomeric mismatch
6-Carboxamide benzothiazole vs 2-carboxamide isomer may shift target profile toward kinase vs mycobacterial pathways
Halogen identity
Non-brominated or bromophenyl analogs may alter electronic properties and pharmacophore geometry

Quantitative Differentiation Evidence for N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


Bromothiophene Moiety Contributes a Five-Fold Activity Differential in Anti-Leishmanial Phenotypic Screening

In a head-to-head SAR study of oxadiazole-containing compounds evaluated against Leishmania donovani intramacrophage amastigotes, replacing a bromothiophene group with a benzothiazole group produced a five-fold reduction in anti-leishmanial activity and a four-fold reduction in cytotoxicity [1]. This direct experimental comparison demonstrates that the bromothiophene moiety is not functionally interchangeable with a benzothiazole ring, even when the remainder of the scaffold is held constant. The target compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide uniquely retains the bromothiophene fragment identified as critical for potency in this SAR series.

Anti-leishmanial SAR
Class-level
Target analog IC₅₀ = 2.18 µM vs Benzothiazole-replaced analog: ~10.9 µM
Supports bromothiophene-dependent activity context
Class-level inference; not direct data for target compound
Anti-leishmanial Structure–activity relationship Phenotypic screening

Oxadiazole-Benzothiazole Hybrid Class Demonstrates Sub-Micromolar to Low Micromolar Dual Enzyme Inhibition with Defined SAR Gradients

A series of 17 oxadiazole-based benzothiazole derivatives were systematically evaluated for α-glucosidase and urease inhibition [1]. The series exhibited IC₅₀ values spanning 4.60 ± 1.20 µM to 48.40 ± 7.70 µM (α-glucosidase) and 8.90 ± 2.80 µM to 57.30 ± 7.70 µM (urease), benchmarked against acarbose (IC₅₀ = 38.60 ± 4.50 µM) and thiourea (IC₅₀ = 58.70 ± 6.80 µM), respectively. The most potent analogs (compound 1: α-glucosidase IC₅₀ = 4.60 µM, urease IC₅₀ = 8.90 µM) were approximately 8.4-fold (α-glucosidase) and 6.6-fold (urease) more potent than their respective reference inhibitors. The target compound, bearing the 5-bromothiophen-2-yl substituent on the oxadiazole and a 6-carboxamide benzothiazole, occupies a distinct position within this SAR landscape relative to S-substituted benzothiazole variants.

Dual enzyme class IC₅₀
Class-level
α-Glucosidase: 4.60–48.40 µM (class range) vs Acarbose 38.60 µM Urease: 8.90–57.30 µM vs Thiourea 58.70 µM
Supports target compound positioning within enzyme inhibitor class
Target compound not directly tested; class-level reference
α-Glucosidase inhibition Urease inhibition Anti-diabetic Enzyme SAR

6-Carboxamide Benzothiazole Regioisomer Confers Distinct Kinase Inhibition Potential Relative to 2-Carboxamide Isomer

The benzothiazole-6-carboxamide scaffold has been independently validated as a privileged pharmacophore for kinase inhibition. In a study of 2-acetamido, 6-carboxamide-substituted benzothiazoles designed as BRAF V600E inhibitors, the 6-carboxamide regioisomer demonstrated selective antiproliferative activity against BRAF-mutant cancer cell lines [1]. By contrast, benzothiazole-2-carboxamide analogs (e.g., CAS 1021131-69-0) present a different hydrogen-bonding vector and have been associated with distinct target profiles including anti-mycobacterial shikimate kinase inhibition [2]. The target compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide incorporates the 6-carboxamide regioisomer, aligning it with the BRAF/kinase-targeting pharmacophore rather than the 2-carboxamide series.

Kinase pharmacophore
Class-level
6-Carboxamide: aligns with BRAF kinase profiling vs 2-Carboxamide: aligns with shikimate kinase
Regioisomeric selection may determine kinase vs mycobacterial assay fit
Structural analogy-based inference
Kinase inhibition BRAF V600E Regioisomeric selectivity Anticancer

Bromine-Substituted Thiophene Enhances Reactivity for Downstream Derivatization Relative to Non-Halogenated Thiophene Analogs

The bromine atom at the 5-position of the thiophene ring serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) . This enables systematic exploration of chemical space around the thiophene moiety without de novo scaffold reconstruction. In contrast, the non-brominated analog N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide lacks this versatile leaving group, and the 4-bromophenyl analog (CAS 897735-87-4) presents the halogen on a phenyl ring with different electronic and steric properties . The bromothiophene motif provides a unique balance of aromatic electronics and synthetic accessibility that is distinct from both bromophenyl and non-halogenated thiophene variants.

Synthetic handle
Property context
Bromothiophene enables Pd cross-coupling (Suzuki, etc.) Non-halogenated analogs require de novo synthesis
Supports modular library generation from this intermediate
Qualitative advantage for medicinal chemistry workflows
Synthetic tractability Cross-coupling Medicinal chemistry Library synthesis

2-Hydroxy Benzothiazole-Linked 1,3,4-Oxadiazole Class Achieves MIC Values Comparable to Amoxicillin Against Gram-Positive Bacteria

A library of fifteen 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives was evaluated for antibacterial activity, with compound 14 exhibiting an MIC of 6.25 ± 0.2 µg/disc against Gram-positive bacterial strains, comparable to the standard drug amoxicillin [1]. Compounds 5, 14, and 17 demonstrated MIC values of 12.5 ± 0.8 µg/disc against E. faecalis, again matching the standard. All compounds complied with Lipinski's Rule of Five and Veber rules, with in silico absorption exceeding 70% for most derivatives [1]. While the target compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide was not directly included in this study, its shared benzothiazole-oxadiazole core with a bromothiophene substituent positions it within a class that has demonstrated clinically relevant antibacterial potency.

Antibacterial class MIC
Class-level
Class lead MIC = 6.25 µg/disc vs amoxicillin E. faecalis MIC = 12.5 µg/disc (class)
Supports antimicrobial screening context for class members
Target compound not directly evaluated; class inference
Antibacterial MIC Gram-positive Benzothiazole-oxadiazole hybrids

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole Core Validated as Anti-Malarial Pharmacophore via Crystallography and QM/MM Binding Analysis

The 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole substructure—identical to the core present in the target compound—has been independently characterized as a promising anti-malarial pharmacophore. Single-crystal X-ray diffraction, DFT calculations, QTAIM analysis, and hybrid QM/MM binding energy calculations were performed on 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, demonstrating favorable binding against Plasmodium falciparum dihydrofolate reductase (PfDHFR) [1]. The study explicitly identified that halogenated fragments, including the bromothiophene moiety, are critical for stabilizing the protein-ligand complex. This structural biology evidence validates the bromothiophene-oxadiazole core as a target-engagement motif, distinguishing it from non-halogenated oxadiazole variants that lack this halogen-bonding contribution.

Anti-malarial core validation
Cross-study
X-ray diffraction, QM/MM: bromothiophene-oxadiazole binds PfDHFR
Supports target-engagement hypothesis for core scaffold
Data from 4-fluorobenzylthio derivative; core conserved
Anti-malarial Plasmodium falciparum DHFR inhibition Crystal structure

Recommended Application Scenarios for N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Based on Quantitative Evidence


Anti-Leishmanial Lead Optimization Leveraging the Bromothiophene Potency Advantage

Based on SAR evidence that bromothiophene→benzothiazole replacement causes a five-fold reduction in anti-leishmanial activity [1], the target compound is rationally suited as a starting scaffold for anti-leishmanial lead optimization programs. Its bromothiophene moiety preserves the potency-conferring pharmacophoric element, while the 6-carboxamide benzothiazole terminus can be systematically varied to improve the selectivity index. Procurement of this compound enables SAR exploration around the benzothiazole-6-carboxamide region without sacrificing the bromothiophene-dependent activity component.

Dual α-Glucosidase/Urease Inhibitor Screening in Metabolic Disease Programs

The oxadiazole-benzothiazole hybrid class has demonstrated potent dual inhibition of α-glucosidase and urease, with the best analogs outperforming acarbose by approximately 8.4-fold and thiourea by 6.6-fold [2]. The target compound, bearing a unique 5-bromothiophen-2-yl substituent not represented in the published 17-compound series, provides an opportunity to probe the SAR contribution of the bromothiophene moiety within this dual-target context. Procurement enables head-to-head benchmarking against published class leads.

Kinase Inhibitor Screening with 6-Carboxamide Benzothiazole Pharmacophore

The 6-carboxamide benzothiazole regioisomer has been independently validated as a selective pharmacophore for BRAF V600E kinase inhibition [3]. The target compound uniquely combines this kinase-targeting regioisomer with the bromothiophene-oxadiazole core, creating a hybrid structure not represented in either the kinase inhibitor or the anti-parasitic literature. This structural novelty supports its procurement for kinase panel screening, particularly against BRAF-mutant and potentially other kinase targets.

Late-Stage Diversification Library Synthesis via Bromothiophene Cross-Coupling

The aryl bromide on the thiophene ring enables palladium-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig, Sonogashira) directly from the intact scaffold . Procurement of this compound as an advanced intermediate allows medicinal chemistry teams to generate focused libraries of 5-substituted thiophene analogs in a single synthetic step, dramatically accelerating SAR exploration compared to de novo synthesis of each analog. The bromothiophene handle is a key differentiator from non-halogenated thiophene analogs that require electrophilic halogenation prior to coupling.

Application
Selection Property
Validation Focus
Anti-leishmanial lead optimization
Bromothiophene-containing scaffold with reported activity differential
Verify bromothiophene-dependent potency and selectivity index
Dual α-glucosidase/urease inhibitor screening
Oxadiazole-benzothiazole hybrid class with reported dual inhibition
Benchmark bromothiophene-substituted analog against class leads
Kinase inhibitor panel screening
6-Carboxamide benzothiazole regioisomer with kinase pharmacophore context
Profile against BRAF V600E and related kinases
Late-stage diversification library synthesis
Aryl bromide handle for Pd-catalyzed cross-coupling
Confirm cross-coupling scope and reaction yields
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